Cas no 2640975-09-1 (3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine)

3-Chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group and a cyclopenta[d]pyrimidinyl-piperidinylmethoxy moiety. This structure suggests potential utility as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or other biologically active molecules. The presence of both pyridine and pyrimidine rings enhances its ability to engage in hydrogen bonding and π-stacking interactions, which may improve target binding affinity. The chloro substituent offers a reactive site for further functionalization, while the piperidine spacer contributes to conformational flexibility. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in medicinal chemistry applications.
3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine structure
2640975-09-1 structure
Product Name:3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
CAS No:2640975-09-1
MF:C18H21ClN4O
MW:344.838542699814
CID:5319679
PubChem ID:154829457
Update Time:2025-06-28

3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine Chemical and Physical Properties

Names and Identifiers

    • F6683-1274
    • 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
    • AKOS040716737
    • 2640975-09-1
    • Inchi: 1S/C18H21ClN4O/c19-15-10-20-7-4-17(15)24-11-13-5-8-23(9-6-13)18-14-2-1-3-16(14)21-12-22-18/h4,7,10,12-13H,1-3,5-6,8-9,11H2
    • InChI Key: MKBZKTNJRZCQGH-UHFFFAOYSA-N
    • SMILES: ClC1C=NC=CC=1OCC1CCN(C2C3=C(CCC3)N=CN=2)CC1

Computed Properties

  • Exact Mass: 344.1403890g/mol
  • Monoisotopic Mass: 344.1403890g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 405
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 51.1Ų

3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F6683-1274-2μmol
3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
2640975-09-1
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F6683-1274-20μmol
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F6683-1274-2mg
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F6683-1274-5mg
3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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F6683-1274-10mg
3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine
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Additional information on 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine

Introduction to 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine (CAS No. 2640975-09-1)

3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine, identified by its CAS number 2640975-09-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core functionalized with chloro and methoxy substituents, further modified by a piperidine moiety linked to a cyclopenta[d]pyrimidine ring. The presence of these specific structural elements not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity and therapeutic applications.

The molecular structure of 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine is a testament to the ingenuity of modern synthetic chemistry. The pyridine ring, a common scaffold in many bioactive molecules, is here augmented with a chloro group at the 3-position and a methoxy group at the 4-position. These functional groups are strategically positioned to interact with biological targets in specific ways, potentially modulating enzyme activity or receptor binding. The introduction of the piperidine moiety further enhances the compound's complexity, providing additional sites for interaction with biological systems.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. The cyclopenta[d]pyrimidine ring, a less common structural motif in pharmaceuticals, has shown promise in various preclinical studies due to its ability to engage with specific biological pathways. For instance, derivatives of this scaffold have been investigated for their antimicrobial and anti-inflammatory properties. The combination of these structural features in 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine suggests that it may exhibit similar or even enhanced biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of this compound with potential biological targets. These studies have highlighted the compound's potential as an inhibitor of key enzymes involved in cancer progression and inflammatory diseases. The chloro and methoxy substituents are particularly noteworthy, as they can serve as hydrogen bond donors or acceptors, facilitating stable interactions with protein surfaces. This level of structural precision makes 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine an attractive candidate for further investigation.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include the formation of the cyclopenta[d]pyrimidine ring via cyclization reactions, followed by functionalization with the piperidine moiety through nucleophilic substitution or condensation reactions. The final introduction of the chloro and methoxy groups requires precise stoichiometric control and often involves protecting group strategies to prevent unwanted side reactions.

In terms of pharmacokinetic properties, 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine exhibits promising characteristics that could make it suitable for therapeutic use. Preliminary studies suggest that it has good solubility in both aqueous and lipid environments, which is crucial for drug absorption and distribution throughout the body. Additionally, its stability under various physiological conditions indicates that it may have a reasonable half-life once administered orally or intravenously.

The potential applications of this compound are broad and span across multiple therapeutic areas. In oncology research, for example, derivatives of cyclopenta[d]pyrimidine have shown efficacy in inhibiting kinases that are overexpressed in cancer cells. 3-chloro-4-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yll}piperidin--{4}-ytl)methoxy]pyridine could be developed into a targeted therapy that selectively blocks these kinases without affecting normal cellular processes. Similarly, in inflammatory diseases such as rheumatoid arthritis and Crohn's disease, this compound may modulate inflammatory pathways by interacting with specific enzymes like COX2 or JAK kinases.

The development of new drugs is often hindered by issues related to drug resistance or off-target effects. However,3-chloro--{4}-[(1--{5H,6{,7{ H,cyclopenta[ d ] pyrimidin--{ 4 - yl } piperidine --{ 4 - yl } ) methoxy ] pyridine ( CAS No . 2640975 - 09 - 1 ) may offer a solution by targeting novel molecular mechanisms that are less likely to develop resistance over time. Furthermore , its complex structure provides multiple opportunities for chemical modification , allowing researchers to fine-tune its pharmacological profile for optimal therapeutic efficacy.

As research in medicinal chemistry continues to evolve , compounds like 3-chloro--{ 4 } - [( 1 -- { 5 H,6{,7{ H,cyclopenta[ d ] pyrimidin--{ 4 - yl } piperidine --{ 4 - yl } ) methoxy ] pyridine ( CAS No . 2640975 - 09 - 1 ) are poised to play a crucial role in addressing unmet medical needs . By leveraging cutting-edge synthetic techniques and computational methods , scientists are uncovering new ways to harness nature's building blocks for human health . The journey from laboratory discovery to clinical application is long , but compounds such as this one exemplify the promise that innovative chemical research holds for improving lives around the world.

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